DNPS-Gly-o-Bzl
Description
Specialized chemical databases (e.g., PubChem, Reaxys) or peer-reviewed journals would be required to retrieve accurate information.
Properties
CAS No. |
32943-09-2 |
|---|---|
Molecular Formula |
C15H13N3O6S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate |
InChI |
InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2 |
InChI Key |
FECWQAFGNJYDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:
Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.
Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.
Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.
Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:
Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
DNPS-Gly-o-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks comparative data for "DNPS-Gly-o-Bzl." For example:
A meaningful comparison would require:
- Structural analogs: e.g., benzyl-protected amino acids (e.g., Z-Gly-OBzl, Fmoc-Gly-OBzl) or sulfonamide derivatives.
- Physicochemical properties : Solubility, stability, reactivity.
- Applications : Use in peptide synthesis, drug delivery, or catalysis.
Without access to domain-specific literature, such analysis cannot be performed using the provided evidence.
Critical Limitations of the Evidence
- : Limited to 2-aminobenzamides and glycan analysis tools (e.g., GlycoBase), unrelated to this compound.
- and : Discuss model optimization and research methodology, respectively.
Recommended Next Steps
To address the query professionally, consult:
Chemical databases : PubChem, SciFinder, or Reaxys for structural and property data.
Specialized journals : Journal of Organic Chemistry or Tetrahedron Letters for synthesis protocols.
Patents : USPTO or Espacenet for industrial applications.
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